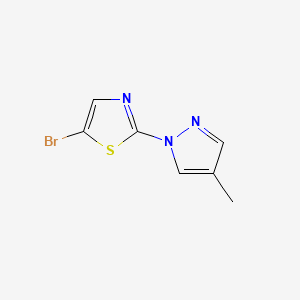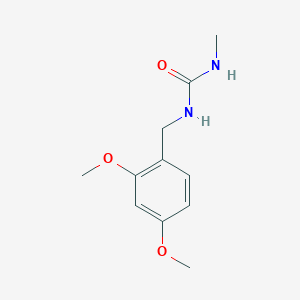
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene typically involves the bromination of 3,6-bis(dodecyloxy)naphthalene. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 7 positions. Industrial production methods may involve the use of bromine or other brominating agents in the presence of a catalyst to achieve high yields and purity .
化学反応の分析
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include organolithium reagents, Grignard reagents, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Materials Science: The compound is used in the development of new materials with specific electronic and optical properties.
Biology and Medicine: Research is ongoing to explore its potential use in drug development and as a probe in biological studies.
Industry: It is used in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene involves its interaction with specific molecular targets. The bromine atoms and dodecyloxy groups play a crucial role in its reactivity and interactions with other molecules. The pathways involved depend on the specific application and the nature of the target molecules .
類似化合物との比較
2,7-Dibromo-3,6-bis(dodecyloxy)naphthalene can be compared with other similar compounds, such as:
2,6-Dibromonaphthalene: Similar in structure but lacks the dodecyloxy groups, leading to different chemical properties and applications.
3,6-Dibromo-2,7-bis(dodecyloxy)naphthalene: A positional isomer with different reactivity and applications.
2,7-Dibromo-3,6-dimethoxynaphthalene: Similar but with methoxy groups instead of dodecyloxy groups, affecting its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern and the presence of long alkyl chains, which influence its physical and chemical properties .
特性
分子式 |
C34H54Br2O2 |
|---|---|
分子量 |
654.6 g/mol |
IUPAC名 |
2,7-dibromo-3,6-didodecoxynaphthalene |
InChI |
InChI=1S/C34H54Br2O2/c1-3-5-7-9-11-13-15-17-19-21-23-37-33-27-30-28-34(32(36)26-29(30)25-31(33)35)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3 |
InChIキー |
XZFOPFBGMIZWMG-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCOC1=CC2=CC(=C(C=C2C=C1Br)Br)OCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-3-phenylacrylamide](/img/structure/B14121826.png)



![3-(4-fluorophenyl)-2-sulfanylidene-1H-[1]benzofuro[3,2-d]pyrimidin-4-one](/img/structure/B14121868.png)


![1-(2-bromophenyl)-6-fluoro-2,3,4,5-tetrahydro-7,8-dimethoxy-1H-benzo[d]azepine](/img/structure/B14121888.png)
![N-[4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B14121910.png)
![2-Methyl-N-[2-(naphthalen-2-yl)ethyl]benzamide](/img/structure/B14121918.png)
![benzyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B14121926.png)
![N-(2,5-difluorophenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14121927.png)
![1-[2-(1-Phenyl-1H-tetrazol-5-yl)tricyclo[3.3.1.13,7]dec-2-yl]piperidine](/img/structure/B14121928.png)
